N~1~,N~1~-DICYCLOHEXYL-4-(MORPHOLINOCARBONYL)BENZAMIDE
Overview
Description
N~1~,N~1~-DICYCLOHEXYL-4-(MORPHOLINOCARBONYL)BENZAMIDE is a complex organic compound with the molecular formula C43H60N4O3 It is known for its unique structure, which includes a benzamide core substituted with dicyclohexyl and morpholinocarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-DICYCLOHEXYL-4-(MORPHOLINOCARBONYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-aminobenzoyl chloride with morpholine to form 4-(morpholinocarbonyl)benzoyl chloride. This intermediate is then reacted with dicyclohexylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-DICYCLOHEXYL-4-(MORPHOLINOCARBONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzamides, while reduction can produce amine derivatives .
Scientific Research Applications
N~1~,N~1~-DICYCLOHEXYL-4-(MORPHOLINOCARBONYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N1,N~1~-DICYCLOHEXYL-4-(MORPHOLINOCARBONYL)BENZAMIDE involves its interaction with specific molecular targets. It is known to act as a kidney-selective ATP-sensitive potassium blocker, which affects ion transport and cellular functions. This mechanism is particularly relevant in its application as a diuretic in medical research .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dicyclohexyl-4-(morpholinocarbonyl)benzamide
- N,N’-Dicyclohexyl-4-morpholinecarboxamidine
- N,N-Dicyclohexyl-4-(dicyclohexylamino)benzoyl-piperazine-1-carbonyl-benzamide
Uniqueness
N~1~,N~1~-DICYCLOHEXYL-4-(MORPHOLINOCARBONYL)BENZAMIDE is unique due to its specific combination of dicyclohexyl and morpholinocarbonyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N,N-dicyclohexyl-4-(morpholine-4-carbonyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3/c27-23(25-15-17-29-18-16-25)19-11-13-20(14-12-19)24(28)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h11-14,21-22H,1-10,15-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSGVWWEFLKKAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)C(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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